3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate
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Overview
Description
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are aromatic heterocyclic compounds known for their stability and diverse applications in various fields, including pharmaceuticals, dyes, and industrial chemicals .
Preparation Methods
The synthesis of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate typically involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide, followed by further functionalization steps . Industrial production methods may involve the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .
Chemical Reactions Analysis
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dimethyl sulfoxide (DMSO). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biocide and its effects on microbial growth.
Industry: Utilized in the production of dyes and as an accelerator in the sulfur vulcanization of rubber.
Mechanism of Action
The mechanism of action of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate involves its interaction with molecular targets and pathways. It acts as an electron-withdrawing moiety, which can influence various biochemical pathways. The compound’s effects are mediated through its interaction with specific enzymes and receptors .
Comparison with Similar Compounds
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate can be compared with other benzothiazole derivatives, such as:
1,2-Benzisothiazol-3(2H)-one: Known for its biocidal properties.
2-Mercaptobenzothiazole: Used as an accelerator in rubber vulcanization.
Benzimidazoles: Similar in structure but differ in their chemical reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C20H14N2O4S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] benzoate |
InChI |
InChI=1S/C20H14N2O4S/c23-20(14-7-2-1-3-8-14)26-16-10-6-9-15(13-16)21-19-17-11-4-5-12-18(17)27(24,25)22-19/h1-13H,(H,21,22) |
InChI Key |
PRQHFZOJANTYBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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